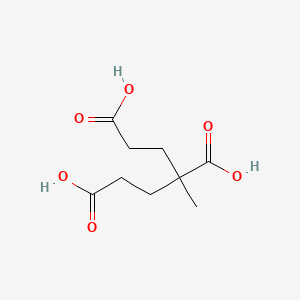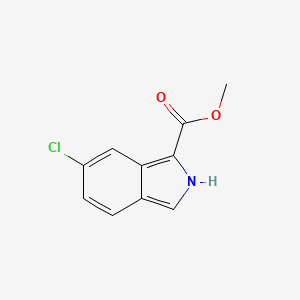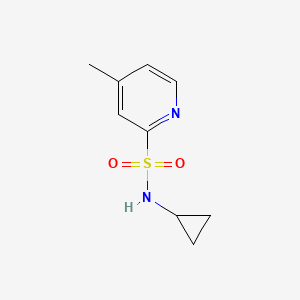
1-(Trifluoromethyl)-3-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-3-naphthol is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthol derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper or palladium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-3-naphthol may involve large-scale trifluoromethylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthol structure to dihydronaphthol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-3-naphthol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-3-naphthol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, inhibit specific biological pathways, or enhance the compound’s binding affinity to its target .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl group, used as an antidepressant.
Triflusal: An antiplatelet drug with a trifluoromethyl group, used to prevent cardiovascular events.
Uniqueness: 1-(Trifluoromethyl)-3-naphthol is unique due to its naphthol structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in fields requiring high metabolic stability and specific enzyme interactions .
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |
InChI Key |
DSCWJTRTFJQIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


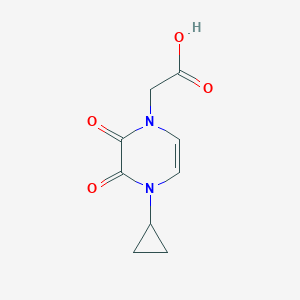

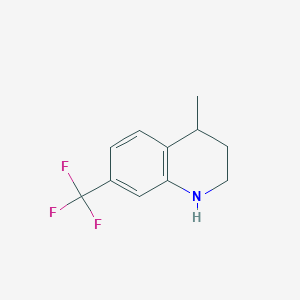
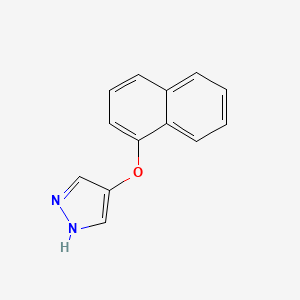

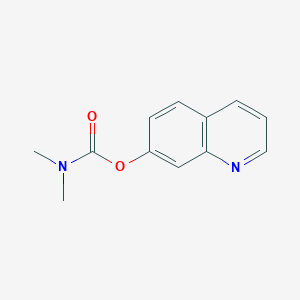

![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)



